

# An In-depth Technical Guide to 7-Methylquinoline: Molecular Structure, Properties, and Synthesis

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## Compound of Interest

Compound Name: 7-Methylquinoline

Cat. No.: B044030

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## Abstract

**7-Methylquinoline**, a heterocyclic aromatic compound, is a significant scaffold in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its molecular structure, chemical formula, and physicochemical properties. Detailed experimental protocols for its synthesis, alongside in-depth analysis of its spectroscopic signatures, are presented to support research and development activities. All quantitative data is summarized in structured tables for ease of reference, and key processes are visualized using logical diagrams.

## Molecular Structure and Formula

**7-Methylquinoline** is a derivative of quinoline with a methyl group substituted at the C7 position. The core is a bicyclic heteroaromatic system composed of a benzene ring fused to a pyridine ring.

Molecular Formula:  $C_{10}H_9N$ [\[1\]](#)

IUPAC Name: **7-methylquinoline**[\[1\]](#)

CAS Number: 612-60-2[\[1\]](#)

Molecular Weight: 143.19 g/mol [1]

Below is a diagram illustrating the molecular structure of **7-Methylquinoline** with atom numbering.

Caption: Molecular structure of **7-Methylquinoline** with IUPAC numbering.

## Physicochemical Properties

A summary of the key physical and chemical properties of **7-Methylquinoline** is provided in the table below.

Property	Value	Reference
Appearance	Clear yellow liquid or oil	[1]
Melting Point	35-37 °C	
Boiling Point	258 °C	
Density	1.061 g/cm <sup>3</sup> at 20 °C	
Solubility	Insoluble in water. Soluble in chloroform and methanol.	
Flash Point	>110 °C	[1]

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **7-Methylquinoline**.

### <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum provides information about the hydrogen atoms in the molecule.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
8.85	dd	1H	H2
8.07	d	1H	H4
7.88	s	1H	H8
7.68	d	1H	H5
7.35	m	2H	H3, H6
2.55	s	3H	-CH <sub>3</sub>

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
150.8	C2
148.1	C8a
138.4	C7
136.0	C4
128.9	C5
128.1	C4a
126.9	C6
125.4	C8
121.3	C3
21.6	-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3050-3000	Medium	Aromatic C-H stretch
2920, 2850	Medium	Methyl C-H stretch
1600, 1505, 1450	Strong	Aromatic C=C stretch
880, 830	Strong	C-H out-of-plane bending

## Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

- Molecular Ion (M<sup>+</sup>): m/z = 143
- Major Fragments:
  - m/z = 142 ([M-H]<sup>+</sup>): Loss of a hydrogen radical.
  - m/z = 115 ([M-H-HCN]<sup>+</sup>): Loss of a hydrogen radical followed by hydrogen cyanide, a characteristic fragmentation of the quinoline ring.

## Experimental Protocols

### Synthesis of 7-Methylquinoline via Skraup Reaction

The Skraup synthesis is a classic and widely used method for the preparation of quinolines.

Reaction Scheme:

m-Toluidine + Glycerol  $\xrightarrow{(\text{H}_2\text{SO}_4, \text{Oxidizing Agent})}$  **7-Methylquinoline** + 5-Methylquinoline

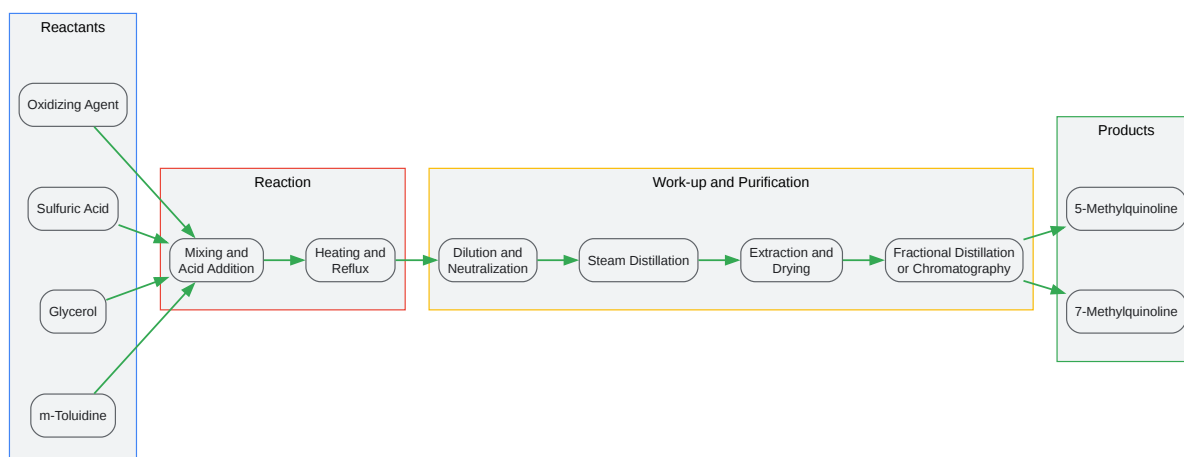
Experimental Procedure:

- Reaction Setup: In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 107 g (1.0 mol) of m-toluidine, 245 g (2.66 mol) of glycerol, and 87 g of arsenic pentoxide (or another suitable oxidizing agent like nitrobenzene).

- **Acid Addition:** Slowly and with constant stirring, add 200 g (109 mL) of concentrated sulfuric acid. The addition should be done in a fume hood, and the flask may be cooled in an ice bath to control the initial exothermic reaction.
- **Heating:** Heat the mixture cautiously with a heating mantle. Once the reaction begins (indicated by vigorous boiling), remove the heat source. The reaction is highly exothermic and will continue to reflux without external heating. If the reaction becomes too vigorous, it can be moderated by cooling the flask with a wet towel.
- **Completion of Reaction:** Once the initial vigorous reaction subsides, heat the mixture to reflux for 3-4 hours to ensure the reaction goes to completion.
- **Work-up:**
  - Allow the mixture to cool to below 100 °C and then cautiously dilute it with 1 liter of water.
  - Transfer the mixture to a larger flask and steam distill to remove any unreacted nitrobenzene (if used as the oxidizing agent).
  - Make the solution strongly alkaline with a concentrated sodium hydroxide solution. This will liberate the free quinoline bases.
  - Steam distill the alkaline solution. The methylquinolines will co-distill with the steam. Collect the distillate until it is no longer oily.
- **Purification:**
  - Separate the oily layer of the distillate.
  - Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
  - Combine the organic extracts with the initial oily layer, dry over anhydrous sodium sulfate, and filter.
  - Remove the solvent by rotary evaporation.

- The resulting mixture of 5- and **7-methylquinoline** can be separated by fractional distillation under reduced pressure or by chromatography.

Logical Workflow for Skraup Synthesis:



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Caption: Workflow for the synthesis of **7-Methylquinoline** via the Skraup reaction.

## Safety and Handling

**7-Methylquinoline** should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

- Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.
- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.
- Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

## Conclusion

This technical guide has provided a detailed overview of the molecular structure, formula, and key properties of **7-Methylquinoline**. The comprehensive spectroscopic data and a detailed protocol for its synthesis will serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, facilitating its application in the development of novel compounds and materials.

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## References

- 1. 7-Methylquinoline | C<sub>10</sub>H<sub>9</sub>N | CID 11927 - PubChem [pubchem.ncbi.nlm.nih.gov]
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